molecular formula C7H7F2N3S B3043335 4-(3,4-Difluorophenyl)thiosemicarbazide CAS No. 848079-92-5

4-(3,4-Difluorophenyl)thiosemicarbazide

Cat. No.: B3043335
CAS No.: 848079-92-5
M. Wt: 203.21 g/mol
InChI Key: MHNFJKFWMGLQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Difluorophenyl)thiosemicarbazide is a chemical compound with the molecular formula C7H7F2N3S and a molecular weight of 203.21 g/mol. It is known for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Biochemical Analysis

Biochemical Properties

4-(3,4-Difluorophenyl)thiosemicarbazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit potential anti-proliferative effectiveness against cancer cell lines such as U87 and HeLa . The nature of these interactions is largely due to the –N=C–S– functional group within its structure, which exhibits remarkable reactivity toward nucleophilic substitution reactions .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to exhibit cytotoxic activity against cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of 4-(3,4-Difluorophenyl)thiosemicarbazide typically involves the reaction of 3,4-difluoroaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the reaction . The product is then purified through recrystallization or other suitable purification methods .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield .

Chemical Reactions Analysis

4-(3,4-Difluorophenyl)thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the fluorine atoms or other functional groups are replaced by different substituents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(3,4-Difluorophenyl)thiosemicarbazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent, making it useful in biological studies.

    Medicine: Due to its anticancer properties, this compound is being investigated for its potential use in cancer treatment.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

4-(3,4-Difluorophenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:

    4-(4-Chlorophenyl)thiosemicarbazide: This compound has similar biological activities but differs in its chemical structure due to the presence of a chlorine atom instead of fluorine.

    4-(4-Methylphenyl)thiosemicarbazide: This derivative has a methyl group, which affects its reactivity and biological properties.

    4-(4-Nitrophenyl)thiosemicarbazide: The presence of a nitro group in this compound enhances its electron-withdrawing properties, influencing its chemical behavior.

The uniqueness of this compound lies in its specific fluorine substitutions, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

1-amino-3-(3,4-difluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3S/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNFJKFWMGLQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NN)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Difluorophenyl)thiosemicarbazide
Reactant of Route 2
4-(3,4-Difluorophenyl)thiosemicarbazide
Reactant of Route 3
Reactant of Route 3
4-(3,4-Difluorophenyl)thiosemicarbazide
Reactant of Route 4
4-(3,4-Difluorophenyl)thiosemicarbazide
Reactant of Route 5
4-(3,4-Difluorophenyl)thiosemicarbazide
Reactant of Route 6
4-(3,4-Difluorophenyl)thiosemicarbazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.